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Compound of Interest

Compound Name: Benzyl acetoacetate
CAS No.: 5396-89-4
Cat. No.: B1329860
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl
acetoacetate, a key intermediate in various organic syntheses. The document details its
characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), offering valuable data for identification, characterization, and quality
control.

Introduction

Benzyl acetoacetate (IUPAC name: benzyl 3-oxobutanoate) is a versatile organic compound
widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its
molecular structure, featuring a reactive -keto ester moiety and a benzyl group, makes it a
valuable building block. Accurate and thorough spectroscopic analysis is paramount for
ensuring the purity and identity of this compound in research and development settings. This
guide presents a consolidated resource of its spectroscopic properties.

Spectroscopic Data
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The following sections summarize the key spectroscopic data for benzyl acetoacetate. The
data has been compiled from reputable sources and is presented in a clear, tabular format for
ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of benzyl
acetoacetate. The proton (*H) and carbon-13 (*3C) NMR spectra provide detailed information
about the chemical environment of each atom.

Table 1: *H NMR Spectroscopic Data for Benzyl Acetoacetate (CDCls, 400 MHZz)[1]

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
7.40 - 7.36 m 5H CeHs-
5.20 S 2H -OCHz-
3.53 S 2H -COCH2CO-
2.27 S 3H CHsCO-

Table 2: 13C NMR Spectroscopic Data for Benzyl Acetoacetate (CDCIs, 100 MHZz)[1]
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Chemical Shift (6) ppm

Assignment

200.4 C=0 (ketone)

167.0 C=0 (ester)

135.3 C (quaternary, aromatic)
128.6 CH (aromatic)

128.5 CH (aromatic)

128.4 CH (aromatic)

67.2 -OCH2-

50.1 -COCHz2CO-

30.2 CHsCO-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of benzyl acetoacetate shows characteristic absorption bands for the ester and

ketone carbonyl groups, as well as the aromatic ring.

Table 3: IR Spectroscopic Data for Benzyl Acetoacetate (Neat)[1]

Wavenumber (cm~?) Intensity Assignment

1716 Strong C=0 stretch (ketone)

1261 Strong C-O stretch (ester)

1146 Strong C-O stretch

1025 Medium C-O stretch

204 Strong C-H bend (aromatic, out-of-

plane)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of benzyl acetoacetate is
characterized by a molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry Data for Benzyl Acetoacetate

miz Relative Intensity Proposed Fragment
192 Moderate [M]* (Molecular lon)
] [M - CeHsCH2]* or [M -
108 High
CaH402]*
91 High [C7H7]* (Tropylium ion)
43 High [CHsCO]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of benzyl acetoacetate into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.

Gently swirl the vial to ensure the sample is completely dissolved.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
Instrumental Parameters (*H NMR):

e Spectrometer: 400 MHz
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e Solvent: CDClsz

e Temperature: 298 K

e Number of Scans: 16

o Relaxation Delay: 1.0 s
e Pulse Width: 30°

e Acquisition Time: 4.0 s

Instrumental Parameters (*3C NMR):

Spectrometer: 100 MHz

e Solvent: CDClsz

e Temperature: 298 K

» Number of Scans: 1024

o Relaxation Delay: 2.0 s

e Pulse Program: Proton-decoupled

e Acquisition Time: 1.5 s

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

e Place a single drop of benzyl acetoacetate onto the center of a clean, dry salt plate (e.qg.,
NacCl or KBr).

o Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,
uniform film between the plates.

o Ensure there are no air bubbles trapped between the plates.
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Instrumental Parameters:

e Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
e Mode: Transmittance

e Scan Range: 4000 - 400 cm™?

e Resolution: 4 cm~1

e Number of Scans: 32

e Background: A background spectrum of the clean, empty salt plates should be recorded prior
to sample analysis.

Mass Spectrometry

Sample Introduction:

» Adilute solution of benzyl acetoacetate in a volatile organic solvent (e.g., methanol or
acetonitrile) is prepared.

e The sample is introduced into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS).

Instrumental Parameters (Electron lonization - EI):

lonization Mode: Electron lonization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40 - 400

Workflow and Data Interpretation
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The following diagram illustrates the general workflow for the spectroscopic analysis of benzyl
acetoacetate and the logical relationship between the different techniques.

Spectroscopic Analysis Workflow for Benzyl Acetoacetate

Sample Preparation

Benzyl Acetoacetate (Neat Liquid)

Dissolution

Solution in CDCI3

\ A

Spectroscopic Techniques
NMR Spectroscopy
FT-IR Spectroscopy Mass Spectrometry

Data Inte{pretation

Molecular Structure Functional Groups  / Molecular Weight &
(Connectivity) (C=0, C-O, Aromatic) Fragmentation

Final Cowirmation

Structural Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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